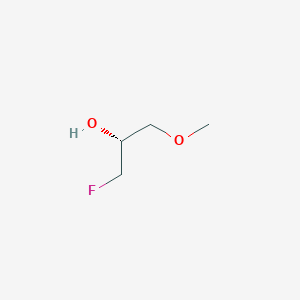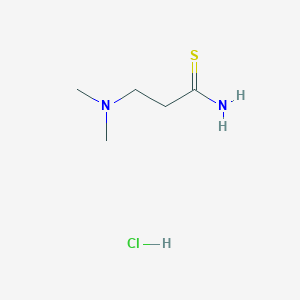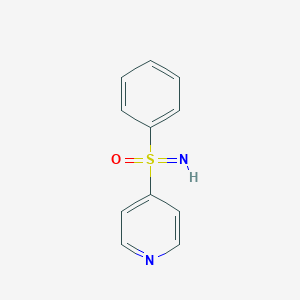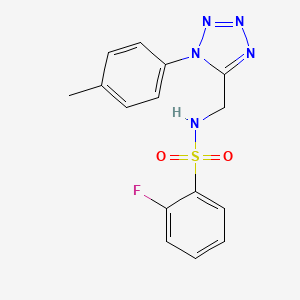![molecular formula C18H17N3O3 B2518612 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705700-38-4](/img/structure/B2518612.png)
1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" is a spiro compound, which is a type of bicyclic organic compound that includes two rings joined by one common atom. The spiro compounds in the provided papers are being investigated for their potential as central nervous system (CNS) agents, with a focus on their synthesis and biological evaluation. These compounds are of interest due to their structural similarities to known antidepressants and their potential to exhibit CNS depressant activity.
Synthesis Analysis
The synthesis of related spiro compounds involves the formation of a spiro linkage between an isobenzofuran moiety and a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . The synthesis of other analogues, such as those with aromatic substituents, was also explored, although few showed significantly increased activity compared to the lead compounds .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro linkage, which can influence the compound's biological activity. For instance, the optimal antitetrabenazine activity, which is a common property of antidepressants, is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic . The introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced this activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiro compounds can include lithiation, addition reactions, and cyclization. For example, the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives involved metalation of benzanilide with n-butyllithium, addition of a cyclohexanone derivative, and acidification . The resulting compounds were then further modified to produce secondary amine analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. The presence of substituents, such as methyl groups or halogens, can affect the compound's potency and selectivity as a CNS agent. For instance, compound 2e, which contains a 4-fluorobenzoyl group, was found to be potent in the Sidman avoidance paradigm in rats and exhibited less nonselective dopamine-receptor blocking effects, making it an attractive potential neuroleptic . The stereochemistry of the spiro linkage, as in the case of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, can also play a role in the biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
The compound 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is related to a class of compounds studied for their affinity and selectivity towards sigma receptors, particularly sigma 2 receptors. Research shows that variations in the N-substituent of spiro[isobenzofuran-1(3H),4'-piperidines] significantly affect their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with specific N-substituents demonstrated subnanomolar affinity for sigma 2 receptors, indicating potential for development into selective sigma 2 ligands. Such compounds have been synthesized and evaluated, highlighting the importance of structural factors, including the size of the N-substituent and the presence of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system, for sigma receptor affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Antimycobacterial Activity
Spiro-piperidin-4-ones, including structures related to 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been synthesized and evaluated for their antimycobacterial activity. Research indicates that certain spiro-piperidin-4-ones exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). One compound, in particular, showed significant potency, surpassing traditional antimycobacterial agents such as isoniazid and ciprofloxacin, suggesting the potential of spiro-piperidin-4-ones in developing new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Central Nervous System Agents
Compounds structurally related to 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been explored as potential central nervous system (CNS) agents. The synthesis of analogs has been motivated by the discovery of their inhibitory activity against conditions such as tetrabenazine-induced ptosis, a characteristic often associated with antidepressants. These studies aim to identify optimal structural features for antitetrabenazine activity, which is linked to potential antidepressant effects. Research in this area underscores the importance of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety for achieving significant antitetrabenazine activity, highlighting the compound's relevance in CNS drug development (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976).
Eigenschaften
IUPAC Name |
1'-(5-methylpyrazine-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-10-20-15(11-19-12)16(22)21-8-6-18(7-9-21)14-5-3-2-4-13(14)17(23)24-18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAZVQYERLGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)








![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

